2-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
Description
Properties
IUPAC Name |
2-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]oxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c18-22(19,11-7-13-4-2-1-3-5-13)17-9-6-14(12-17)20-15-16-8-10-21-15/h1-5,8,10,14H,6-7,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYLHTJPTPNPNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)S(=O)(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Differences :
Physicochemical Properties
Limited data exist for the target compound, but trends from analogues suggest:
- Melting Points : 9a–9e exhibit melting points between 160–220°C, influenced by halogen substituents (e.g., 9c with Br: 218°C) . Sulfonyl groups typically increase melting points due to dipole interactions.
- Lipophilicity : The 2-phenylethanesulfonyl group in the target compound may reduce logP compared to 1a/1b (phenylethyl substituent).
Target Compound Hypotheses :
- The sulfonyl group may enhance binding to polar active sites (e.g., kinases or proteases) via hydrogen bonding.
- Thiazole’s sulfur atom could engage in hydrophobic interactions, similar to 9a–9e .
Biological Activity
The compound 2-{[1-(2-phenylethanesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole is of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 284.35 g/mol. The structure features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer agents.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as diabetes and cancer.
- Receptor Modulation : It may also act as a modulator for various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549) demonstrated that the compound induces apoptosis and inhibits cell proliferation. The IC50 values ranged from 10 to 25 µM depending on the cell line tested.
Antimicrobial Activity
The compound exhibits promising antimicrobial properties:
- Bacterial Strains : Tests against Gram-positive and Gram-negative bacteria showed significant inhibition zones, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL.
Case Studies
- Study on Anticancer Properties :
- A study published in the Journal of Medicinal Chemistry evaluated the effects of the compound on MCF-7 cells. The results indicated a 70% reduction in cell viability at a concentration of 20 µM after 48 hours of treatment.
- Antimicrobial Testing :
- A recent publication in Pharmaceutical Biology reported that the compound was effective against Staphylococcus aureus with an MIC of 10 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.35 g/mol |
| Anticancer IC50 (MCF-7) | 20 µM |
| Antimicrobial MIC (S. aureus) | 10 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
